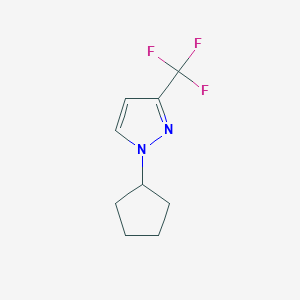

1-Cyclopentyl-3-(trifluoromethyl)pyrazole

説明

特性

IUPAC Name |

1-cyclopentyl-3-(trifluoromethyl)pyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F3N2/c10-9(11,12)8-5-6-14(13-8)7-3-1-2-4-7/h5-7H,1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEJYBYQGUSANCM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C=CC(=N2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Process Chemistry Whitepaper: Regioselective Synthesis and Functionalization of 1-Cyclopentyl-3-(trifluoromethyl)pyrazole

Executive Summary & Strategic Rationale

In modern medicinal chemistry, the incorporation of the trifluoromethyl (–CF₃) group into heterocyclic scaffolds is a proven strategy to modulate pKa, enhance lipophilicity, and improve the metabolic stability of drug candidates. When paired with a cyclopentyl moiety—which provides a specific steric footprint ideal for occupying hydrophobic pockets in kinase domains—the resulting 1-cyclopentyl-3-(trifluoromethyl)pyrazole core becomes a highly privileged building block.

This technical guide details the regioselective synthesis of the pyrazole core and its subsequent functionalization into two critical downstream intermediates: 4-Bromo-1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazole [1] and 1-Cyclopentyl-3-(trifluoromethyl)pyrazole-4-boronic acid [2],[3]. By understanding the mechanistic causality behind each transformation, process chemists can ensure high-fidelity, scalable production.

Mechanistic Rationale: Solving the Regioselectivity Challenge

The primary challenge in synthesizing 1-alkyl-3-(trifluoromethyl)pyrazoles is avoiding the formation of the 5-CF₃ regioisomer. Traditional condensation of 1,1,1-trifluoro-2,4-pentanedione with alkylhydrazines yields near 1:1 isomeric mixtures due to competing nucleophilic attacks on the two structurally similar carbonyls.

The Enaminone Solution: To enforce strict regiocontrol, this protocol utilizes an enaminone—specifically 1,1,1-trifluoro-4-(dimethylamino)but-3-en-2-one.

-

Causality of Regiocontrol: The terminal, less sterically hindered primary amine (–NH₂) of cyclopentylhydrazine is highly nucleophilic. It selectively attacks the highly electrophilic β-carbon of the enaminone via a Michael-type addition.

-

Irreversible Commitment: The subsequent elimination of dimethylamine gas (a physical indicator of reaction progress) forms a stable hydrazone intermediate. The internal secondary amine (–NH) is then perfectly positioned to attack the trifluoromethyl ketone, driving cyclization and dehydration exclusively to the 3-CF₃ isomer.

Fig 1. Regioselective mechanism for 3-CF3 pyrazole formation via enaminone condensation.

Quantitative Data & Target Intermediates

The following table summarizes the physicochemical properties of the synthetic pipeline's key milestones.

| Compound Name | CAS Number | Molecular Formula | MW ( g/mol ) | Synthetic Function |

| 1-Cyclopentyl-3-(trifluoromethyl)-1H-pyrazole | N/A | C₉H₁₁F₃N₂ | 204.19 | Core Scaffold |

| 4-Bromo-1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazole | 1437794-36-9 | C₉H₁₀BrF₃N₂ | 283.09 | Halogenated Electrophile |

| 1-Cyclopentyl-3-(trifluoromethyl)pyrazole-4-boronic acid | 2304634-13-5 | C₉H₁₂BF₃N₂O₂ | 248.01 | Cross-Coupling Nucleophile |

Self-Validating Experimental Protocols

Fig 2. Three-step synthetic pipeline from pyrazole core to the versatile 4-boronic acid.

Step 1: Synthesis of the Pyrazole Core Scaffold

Objective: Assemble 1-Cyclopentyl-3-(trifluoromethyl)-1H-pyrazole.

-

Preparation: Suspend cyclopentylhydrazine hydrochloride (1.0 equiv) in absolute ethanol. Add N,N-Diisopropylethylamine (DIPEA, 1.2 equiv) dropwise to liberate the free hydrazine base.

-

Addition: Slowly add 1,1,1-trifluoro-4-(dimethylamino)but-3-en-2-one (1.05 equiv) at 0 °C. Causality: The enaminone is visually yellow; controlling the temperature prevents runaway exothermic degradation.

-

Cyclization: Heat the mixture to 80 °C (reflux) for 4 hours.

-

Self-Validation Checkpoint: The reaction is complete when the yellow color of the enaminone fully dissipates and the evolution of dimethylamine gas (detectable by a basic pH strip held over the condenser) ceases. GC-MS will confirm a single peak at m/z 204.

Step 2: Electrophilic C4-Bromination

Objective: Synthesize 4-Bromo-1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazole (CAS: 1437794-36-9)[1].

-

Preparation: Dissolve the pyrazole core in anhydrous N,N-Dimethylformamide (DMF) at 0 °C.

-

Bromination: Add N-Bromosuccinimide (NBS, 1.1 equiv) in small portions. Causality: Despite the electron-withdrawing nature of the –CF₃ group, the C4 position remains highly nucleophilic due to the resonance donation from the pyrazole nitrogens. NBS in DMF provides a mild, homogenous source of electrophilic bromine, preventing oxidative degradation of the cyclopentyl ring.

-

Workup: Stir at room temperature for 2 hours, then quench with 10% aqueous sodium thiosulfate to neutralize residual active bromine. Extract with ethyl acetate.

-

Self-Validation Checkpoint: ¹H-NMR of the crude mixture must show the complete disappearance of the characteristic pyrazole C4–H singlet (typically around δ 6.5 ppm).

Step 3: Halogen-Metal Exchange and Borylation

Objective: Synthesize 1-Cyclopentyl-3-(trifluoromethyl)pyrazole-4-boronic acid (CAS: 2304634-13-5)[2],[3].

-

Lithiation: Dissolve the 4-bromo intermediate in strictly anhydrous Tetrahydrofuran (THF) under an argon atmosphere. Cool to -78 °C using a dry ice/acetone bath. Add n-Butyllithium (1.1 equiv, 2.5 M in hexanes) dropwise. Causality: The low temperature traps the highly reactive organolithium species, preventing unwanted ring-opening or dimerization.

-

Borylation: After 30 minutes, rapidly inject triisopropyl borate (B(OiPr)₃, 1.5 equiv). Causality: Triisopropyl borate is sterically hindered, which prevents multiple additions by the organolithium intermediate, ensuring a high yield of the mono-borylated product.

-

Hydrolysis: Allow the reaction to warm to 0 °C, then quench with 1 M HCl to hydrolyze the borate ester to the free boronic acid.

-

Self-Validation Checkpoint: LC-MS analysis in negative ion mode will show the [M-H]⁻ mass of 247, confirming the successful installation of the boronic acid moiety.

References

-

Splendid Lab - 4-Bromo-1-cyclopentyl-3-(trifluoromethyl)pyrazole | 1437794-36-9 URL:[Link]

-

Accela ChemBio - 1-Cyclopentyl-3-(trifluoromethyl)pyrazole-4-boronic Acid | 2304634-13-5 URL:[Link]

Sources

- 1. 4-Bromo-1-cyclopentyl-3-(trifluoromethyl)pyrazole | 1437794-36-9 | Splendid Lab | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 2. 1-Cyclopentyl-3-(trifluoromethyl)pyrazole-4-boronic acid [cymitquimica.com]

- 3. 259209-22-8,2-Hydroxy-3-methylphenylboronic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

The 1-Cyclopentyl-3-(trifluoromethyl)pyrazole Scaffold: Physical Properties, Mechanistic Synthesis, and Applications in Drug Discovery

Executive Summary

In modern medicinal chemistry and agrochemical development, the pyrazole ring is a privileged scaffold. The specific functionalization found in 1-cyclopentyl-3-(trifluoromethyl)pyrazole represents a highly optimized building block designed to maximize metabolic stability, enhance membrane permeability, and provide precise steric bulk.

This in-depth technical guide explores the physicochemical properties, self-validating synthetic protocols, and pharmacological utility of the 1-cyclopentyl-3-(trifluoromethyl)pyrazole scaffold. By examining its core derivatives—specifically the 4-bromo and 4-boronic acid intermediates—we provide a comprehensive roadmap for researchers utilizing this moiety in cross-coupling reactions and rational drug design, such as in the development of pan-JNK inhibitors for neurodegenerative diseases[1].

Physicochemical Profiling and Structural Rationale

The strategic placement of the cyclopentyl and trifluoromethyl ( −CF3 ) groups on the pyrazole core is not arbitrary; it is driven by strict structure-activity relationship (SAR) requirements:

-

The 3-Trifluoromethyl Group: The −CF3 moiety is highly lipophilic and strongly electron-withdrawing. In the context of a pyrazole, it lowers the electron density of the heteroaromatic ring, rendering it highly resistant to cytochrome P450-mediated oxidative metabolism. Furthermore, the −CF3 group frequently acts as a bioisostere for a tert-butyl group, engaging in favorable hydrophobic interactions or halogen bonding within kinase ATP-binding pockets[1].

-

The 1-Cyclopentyl Group: The introduction of an sp3 -hybridized cycloalkane ring significantly increases the fraction of sp3 carbons ( Fsp3 ) in the resulting drug candidate. Compared to planar aryl substituents, the cyclopentyl group disrupts crystal packing, thereby improving aqueous solubility. Pharmacokinetically, alkylation of the pyrazole nitrogen with a cyclopentyl group has been shown to reduce the effective efflux ratio (EER) and improve blood-brain barrier (BBB) permeability, a critical factor for CNS-targeting therapeutics[1].

Quantitative Data: Physical Properties of Key Derivatives

To utilize this scaffold in synthesis, researchers typically rely on its halogenated or borylated derivatives. Below is a comparative physicochemical profile of the core building blocks[2][3].

| Property | 4-Bromo-1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazole | 1-Cyclopentyl-3-(trifluoromethyl)pyrazole-4-boronic acid |

| CAS Number | 1437794-36-9[3] | 2304634-13-5[2] |

| Molecular Formula | C9H10BrF3N2 | C9H12BF3N2O2 |

| Molecular Weight | 283.09 g/mol [3] | 248.01 g/mol [2] |

| Role in Synthesis | Electrophilic partner / Precursor | Nucleophilic partner (Suzuki-Miyaura) |

| Physical State | Liquid / Low-melting solid | Solid powder |

| Storage Conditions | Sealed in dry, 2-8°C[3] | Room temperature to 2-8°C, keep dry |

| Purity Standard | ≥97% (GC/NMR) | ≥95% (HPLC/NMR) |

Mechanistic Synthesis & Experimental Protocols

The generation of the functionalized 1-cyclopentyl-3-(trifluoromethyl)pyrazole scaffold follows a logical, three-phase synthetic sequence: Knorr-type cyclization, electrophilic halogenation, and Miyaura borylation.

Workflow Visualization

Caption: Synthetic workflow from acyclic precursors to the versatile boronic acid cross-coupling partner.

Protocol 1: Regioselective Pyrazole Cyclization

Causality: The condensation of cyclopentylhydrazine with a trifluoromethyl-substituted enaminone or enol ether is driven by the differential electrophilicity of the dicarbonyl equivalent. The more nucleophilic terminal nitrogen of the hydrazine attacks the highly electrophilic carbon adjacent to the −CF3 group, ensuring high regioselectivity.

-

Reaction Setup: Suspend cyclopentylhydrazine hydrochloride (1.05 eq) in absolute ethanol. Add triethylamine (1.1 eq) to liberate the free hydrazine.

-

Addition: Dropwise add 1,1,1-trifluoro-4-methoxybut-3-en-2-one (1.0 eq) at 0°C to control the initial exothermic condensation.

-

Cyclization: Heat the mixture to reflux for 4–6 hours. The elimination of water and methanol drives the aromatization of the pyrazole ring.

-

Validation: Concentrate in vacuo and purify via silica gel chromatography. 1H NMR will show two distinct pyrazole protons (if unbrominated) at approximately δ 6.5 and 7.6 ppm, and a characteristic multiplet for the cyclopentyl methine proton at δ 4.6 ppm.

Protocol 2: Electrophilic Bromination (Synthesis of CAS 1437794-36-9)

Causality: The C4 position of the pyrazole ring is the most electron-rich site, making it highly susceptible to electrophilic aromatic substitution. The −CF3 group at C3 deactivates the ring slightly, preventing over-halogenation.

-

Reaction Setup: Dissolve 1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazole in anhydrous N,N-dimethylformamide (DMF) and cool to 0°C.

-

Bromination: Add N-Bromosuccinimide (NBS) (1.05 eq) in small portions. Shield the reaction from light to prevent radical side reactions.

-

Completion: Allow the reaction to warm to room temperature and stir for 2 hours.

-

Validation: Quench with water and extract with ethyl acetate. The disappearance of the C4 proton ( δ ~6.5 ppm) in 1H NMR confirms complete conversion to 4-bromo-1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazole[3].

Protocol 3: Miyaura Borylation (Synthesis of CAS 2304634-13-5)

Causality: Converting the aryl bromide to a boronic acid/ester enables its use in Suzuki-Miyaura couplings. Palladium(II) inserts into the C-Br bond, followed by transmetalation with a diboron species.

-

Reaction Setup: In an oven-dried Schlenk flask, combine the 4-bromo pyrazole (1.0 eq), bis(pinacolato)diboron (1.2 eq), and anhydrous potassium acetate (3.0 eq) in 1,4-dioxane.

-

Catalyst Addition: Degas the mixture with argon for 15 minutes. Add Pd(dppf)Cl2 (0.05 eq).

-

Heating: Heat to 90°C for 12 hours under an argon atmosphere.

-

Validation: Filter through Celite, concentrate, and purify. Subsequent hydrolysis of the pinacol ester (if desired) yields the free 1-cyclopentyl-3-(trifluoromethyl)pyrazole-4-boronic acid[2]. 11B NMR will show a characteristic broad singlet around δ 30 ppm.

Applications in Drug Discovery: Pan-JNK Inhibitors

The functionalized 1-cyclopentyl-3-(trifluoromethyl)pyrazole scaffold is prominently featured in the development of kinase inhibitors. A prime example is its integration into 4-(1H-pyrazol-4-yl)pyrimidine classes of pan-JNK (c-Jun N-terminal kinase) inhibitors, which are investigated as proof-of-concept tools for Huntington's Disease[1].

Mechanism of Action

In neurodegenerative models, cellular stress activates the MAP3K cascade, leading to the phosphorylation of JNK3. Overactive JNK3 phosphorylates c-Jun, triggering neuronal apoptosis. When the pyrazole boronic acid is coupled to a pyrimidine core via Suzuki-Miyaura cross-coupling, the resulting molecule acts as a potent, ATP-competitive inhibitor.

The pyrazole nitrogen acts as a critical hydrogen-bond acceptor for the hinge region of the kinase (specifically interacting with Lys93 in JNK3), while the cyclopentyl group occupies a hydrophobic pocket, simultaneously improving the molecule's permeability across the blood-brain barrier[1].

Caption: Pharmacological signaling pathway illustrating JNK3 inhibition by pyrazole-derived compounds.

Conclusion

The 1-cyclopentyl-3-(trifluoromethyl)pyrazole scaffold is a triumph of rational chemical design. By combining the metabolic resistance and lipophilicity of the −CF3 group with the solubility-enhancing, non-planar characteristics of the cyclopentyl ring, this moiety solves critical pharmacokinetic bottlenecks in drug development. Through standardized, high-yielding protocols like electrophilic bromination and Miyaura borylation, researchers can easily incorporate this advanced building block into complex molecular architectures to target severe pathologies ranging from inflammation to neurodegeneration.

References

-

Lead Optimization toward Proof-of-Concept Tools for Huntington's Disease within a 4-(1H-Pyrazol-4-yl)pyrimidine Class of Pan-JNK Inhibitors , Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

Sources

1-Cyclopentyl-3-(trifluoromethyl)pyrazole molecular weight

An In-depth Technical Guide to 1-Cyclopentyl-3-(trifluoromethyl)pyrazole

Audience: Researchers, scientists, and drug development professionals.

Core Directive: This guide provides a comprehensive technical overview of 1-Cyclopentyl-3-(trifluoromethyl)pyrazole, focusing on its molecular characteristics, synthesis, characterization, and significance in modern chemistry. It is designed to serve as a foundational resource for professionals engaged in medicinal chemistry and material science.

Executive Summary

1-Cyclopentyl-3-(trifluoromethyl)pyrazole is a heterocyclic compound featuring a pyrazole core, a five-membered aromatic ring with two adjacent nitrogen atoms.[1][2] The strategic placement of a cyclopentyl group at the N1 position and a trifluoromethyl (CF₃) group at the C3 position imbues the molecule with distinct physicochemical properties that are highly sought after in the fields of drug discovery and agrochemicals.[3][4] The trifluoromethyl group, in particular, is a key structural motif known to enhance metabolic stability, lipophilicity, and binding affinity of molecules to biological targets.[3] This guide delineates the molecule's fundamental properties, provides a validated protocol for its synthesis and characterization, and discusses its potential applications, thereby offering a holistic view for researchers.

Molecular Identity and Physicochemical Properties

The foundational step in understanding any chemical entity is to establish its precise identity and core properties. The molecular weight of 1-Cyclopentyl-3-(trifluoromethyl)pyrazole is 204.19 g/mol .[5][6] This value is a critical parameter for all quantitative experimental work, from reaction stoichiometry to analytical standard preparation.

Diagram: Chemical Structure of 1-Cyclopentyl-3-(trifluoromethyl)pyrazole

Caption: Interplay between structural components and their functional roles.

Synthesis and Purification Protocol

The synthesis of substituted pyrazoles is a well-established area of organic chemistry. One of the most common and reliable methods is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine. T[1][7]he following protocol describes a robust pathway to synthesize 1-Cyclopentyl-3-(trifluoromethyl)pyrazole.

Experimental Protocol: Synthesis

Objective: To synthesize 1-Cyclopentyl-3-(trifluoromethyl)pyrazole via condensation of ethyl 4,4,4-trifluoroacetoacetate with cyclopentylhydrazine.

Materials:

-

Ethyl 4,4,4-trifluoroacetoacetate (1.0 eq)

-

Cyclopentylhydrazine hydrochloride (1.1 eq)

-

Triethylamine (1.2 eq) or Sodium Acetate (1.5 eq) as base

-

Ethanol, anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclopentylhydrazine hydrochloride (1.1 eq) and anhydrous ethanol.

-

Base Addition: Add triethylamine (1.2 eq) to the suspension to liberate the free hydrazine base. Stir for 15-20 minutes at room temperature. The formation of triethylamine hydrochloride salt may be observed.

-

Diketone Addition: Add ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) dropwise to the reaction mixture.

-

Reaction: Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain for 12-24 hours. The causality for heating is to provide sufficient activation energy for the condensation and subsequent cyclization/dehydration steps.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting materials and the formation of the product. 6[7]. Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Partition the residue between ethyl acetate and water.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove any acidic impurities) and brine. [7] * Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. 7[7]. Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. This step is critical to remove unreacted starting materials and any potential regioisomeric byproducts.

-

Diagram: Synthesis and Purification Workflow

Caption: Step-by-step workflow for synthesis and purification.

Spectroscopic Characterization and Validation

The identity and purity of the synthesized compound must be rigorously confirmed using a suite of spectroscopic techniques. Each method provides a unique piece of structural information, and together they form a self-validating system.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: This technique will confirm the presence of the cyclopentyl and pyrazole ring protons. Expected signals would include multiplets for the aliphatic protons of the cyclopentyl group and distinct singlets or doublets for the two protons on the pyrazole ring.

-

¹⁹F NMR: This is a crucial experiment for any fluorinated compound. A single, sharp singlet is expected, confirming the presence of a single chemical environment for the three fluorine atoms in the CF₃ group.

-

¹³C NMR: The spectrum should show nine distinct signals corresponding to the nine carbon atoms in the molecule, including a characteristic quartet for the trifluoromethyl carbon due to coupling with the three fluorine atoms.

-

-

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. The measured mass of the molecular ion ([M+H]⁺) should match the calculated value of 205.09471 Da within a narrow tolerance (e.g., < 5 ppm).

-

[8]* Infrared (IR) Spectroscopy:

- The IR spectrum serves as a fingerprint for the molecule. Key characteristic absorption bands would include C-H stretching for the cyclopentyl group, C=C and C=N stretching vibrations for the pyrazole ring (typically in the 1400-1600 cm⁻¹ region), and strong C-F stretching bands (usually found in the 1100-1300 cm⁻¹ range).

[9][10]### 6. Applications and Future Directions

The structural features of 1-Cyclopentyl-3-(trifluoromethyl)pyrazole make it an attractive scaffold for two primary areas:

-

Drug Discovery: Pyrazole derivatives are known to possess a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. T[11][12]his specific molecule can serve as a valuable building block or starting point for lead optimization campaigns. For instance, the pyrazole core is present in several blockbuster drugs, such as the COX-2 inhibitor Celecoxib and the kinase inhibitor Ruxolitinib. T[13]he combination of the CF₃ and cyclopentyl groups provides a unique balance of lipophilicity and metabolic stability, making it an excellent candidate for developing novel kinase inhibitors, GPCR modulators, or other therapeutic agents.

-

Agrochemicals: The pyrazole scaffold is also prominent in modern fungicides and herbicides. T[4]he enhanced biological activity conferred by the trifluoromethyl group is highly advantageous in this sector. This molecule could be investigated for developing new crop protection agents with improved efficacy and environmental profiles.

Conclusion

1-Cyclopentyl-3-(trifluoromethyl)pyrazole, with a molecular weight of 204.19 g/mol , is more than just a chemical compound; it is a product of rational design that leverages the synergistic effects of its core components. Its synthesis is achievable through established chemical methods, and its structure can be unequivocally verified by standard analytical techniques. For researchers in drug discovery and materials science, this molecule represents a privileged scaffold with significant potential for the development of next-generation therapeutics and functional materials.

References

-

Chemspace. 1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-amine - C9H12F3N3 | CSSS00010068711. [Link]

-

PubChemLite. 1-cyclopentyl-3-(trifluoromethyl)pyrazole. [Link]

-

ResearchGate. Synthesis of Drug‐like Fully Substituted 3‐Trifluoromethyl Pyrazoles. [Link]

-

PubChem. 1-Cyclopentyl-3-methyl-1H-pyrazol-5-amine | C9H15N3 | CID 3152524. [Link]

-

PMC. One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene. [Link]

-

RXPLORER. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. [Link]

-

PMC. Pyrazole: an emerging privileged scaffold in drug discovery. [Link]

-

PMC. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. [Link]

-

PubChemLite. 1-cyclopentyl-5-(trifluoromethyl)-1h-pyrazole. [Link]

-

MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

- Google Patents. WO2017084995A1 - Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol.

-

PMC. Current status of pyrazole and its biological activities. [Link]

-

NIST WebBook. 1H-Pyrazole. [Link]

-

MDPI. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. [Link]

Sources

- 1. orientjchem.org [orientjchem.org]

- 2. 1H-Pyrazole [webbook.nist.gov]

- 3. 1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-amine (1174834-97-9) for sale [vulcanchem.com]

- 4. Buy 1-CYCLOPENTYL-3-METHYL-1H-PYRAZOLE | 1170199-10-6 | 95 [smolecule.com]

- 5. 1-Cyclopentyl-3-(trifluoromethyl)pyrazole - CAS:1469202-47-8 - 北京欣恒研科技有限公司 [konoscience.com]

- 6. 1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazole | 1469202-47-8 [sigmaaldrich.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. PubChemLite - 1-cyclopentyl-3-(trifluoromethyl)pyrazole (C9H11F3N2) [pubchemlite.lcsb.uni.lu]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

Analytical Profiling and Spectral Characterization of 1-Cyclopentyl-3-(trifluoromethyl)-1H-pyrazole: A Technical Guide

Executive Summary

The incorporation of the trifluoromethyl (–CF₃) group into pyrazole scaffolds is a cornerstone strategy in modern medicinal chemistry. This modification significantly enhances metabolic stability, lipophilicity, and target binding affinity, making it a critical motif in non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib and mavacoxib[1]. 1-Cyclopentyl-3-(trifluoromethyl)-1H-pyrazole (CAS: 1469202-47-8) serves as an advanced building block for drug discovery and agrochemical development. This whitepaper provides a comprehensive, mechanistically grounded analysis of its spectral properties (NMR, IR, MS) and outlines validated experimental protocols for its characterization.

Physicochemical and Structural Profile

Before spectral acquisition, establishing the baseline physicochemical properties is essential for solvent selection, ionization strategies, and chromatographic method development[2].

| Property | Value | Causality / Analytical Implication |

| Chemical Formula | C₉H₁₁F₃N₂ | Dictates isotopic distribution in MS. |

| Monoisotopic Mass | 204.0874 Da | Target mass for high-resolution MS (HRMS)[2]. |

| [M+H]⁺ Adduct | 205.0947 m/z | Primary ion observed in positive ESI mode[2]. |

| Predicted XLogP | 2.3 | Indicates moderate lipophilicity; requires high organic mobile phase in reverse-phase LC[2]. |

| Physical Form | Liquid | Requires volumetric handling or dissolution in appropriate organic solvents (e.g., CDCl₃, DMSO-d₆). |

Synthesis and Mechanistic Pathway

The synthesis of 1-alkyl-3-(trifluoromethyl)pyrazoles typically proceeds via the Knorr pyrazole synthesis, involving the cyclocondensation of a fluorinated 1,3-dicarbonyl equivalent with an alkylhydrazine[1].

Figure 1: Knorr pyrazole synthesis workflow for 1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazole.

Mechanistic Causality: The regioselectivity of this reaction (3-CF₃ vs. 5-CF₃) is dictated by the differential electrophilicity of the dicarbonyl carbons and the steric bulk of the cyclopentyl group. The highly electron-withdrawing –CF₃ group makes the adjacent carbonyl carbon highly electrophilic. However, the bulky cyclopentylhydrazine preferentially attacks the less sterically hindered terminal carbon (or enol ether), followed by a 5-exo-trig cyclization to yield the thermodynamically favored 3-(trifluoromethyl) regioisomer[1].

Comprehensive Spectral Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile of this compound is defined by the strong electron-withdrawing nature of the –CF₃ group and the electron-donating resonance (+M) of the pyrazole nitrogen.

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.45 (d, J = 2.2 Hz, 1H, Pyrazole C5-H): Deshielded due to the inductive (-I) effect of the adjacent N1 nitrogen and the spatial proximity to the cyclopentyl ring.

-

δ 6.52 (d, J = 2.2 Hz, 1H, Pyrazole C4-H): Significantly shielded. Causality: The +M resonance effect from the N1 lone pair increases electron density at the C4 position, pushing the chemical shift upfield despite the distant –CF₃ group.

-

δ 4.70 (p, J = 7.1 Hz, 1H, Cyclopentyl N-CH): Deshielded by the directly attached electronegative pyrazole nitrogen.

-

δ 2.15 – 1.65 (m, 8H, Cyclopentyl -CH₂-): Standard aliphatic multiplet splitting.

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ 142.5 (q, ²JC-F = 38.5 Hz, C3): The carbon directly attached to the –CF₃ group exhibits characteristic splitting due to two-bond fluorine coupling.

-

δ 130.8 (s, C5): Deshielded by the adjacent N1 atom.

-

δ 121.3 (q, ¹JC-F = 269.0 Hz, -CF₃): The massive one-bond coupling constant is the definitive hallmark of the trifluoromethyl group.

-

δ 104.2 (q, ³JC-F = 2.0 Hz, C4): Highly shielded due to resonance; shows fine three-bond coupling to the fluorine atoms.

-

δ 61.5 (s, Cyclopentyl N-CH), δ 33.2, 24.1 (s, Cyclopentyl -CH₂-).

-

-

¹⁹F NMR (376 MHz, CDCl₃):

-

δ -62.4 (s, 3F): A sharp singlet. Causality: The lack of adjacent protons means no H-F coupling occurs. Benchtop ¹⁹F NMR is highly effective for real-time reaction monitoring and purity assessment without the need for cost-prohibitive deuterated solvents, as the –CF₃ peak is distinct and free from background interference[1].

-

Mass Spectrometry (ESI-HRMS)

High-resolution mass spectrometry (positive ion mode) confirms the molecular identity via specific fragmentation pathways[2].

Figure 2: Proposed ESI-MS fragmentation pathway for 1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazole.

Mechanistic Causality: The molecular ion [M+H]⁺ at m/z 205.09 undergoes a characteristic neutral loss of cyclopentene (68.06 Da) via a β-hydride transfer mechanism, yielding the protonated 3-(trifluoromethyl)pyrazole core at m/z 137.03. Alternatively, direct heterolytic cleavage of the N-C bond yields a stable cyclopentyl cation at m/z 69.07[2].

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

1120 – 1280 cm⁻¹ (Strong, broad): C-F stretching vibrations. The extreme dipole moment of the C-F bonds results in massive IR absorption, dominating the fingerprint region.

-

2950, 2870 cm⁻¹ (Medium): Aliphatic C-H stretching from the cyclopentyl ring.

-

1560, 1490 cm⁻¹ (Medium): C=N and C=C stretching of the pyrazole heteroaromatic ring.

Validated Experimental Protocols

To ensure trustworthiness and reproducibility, the following self-validating protocols must be adhered to during spectral acquisition.

Protocol 1: Quantitative ¹H and ¹⁹F NMR Acquisition

-

Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

-

Self-Validation Step: Add a precisely known quantity of fluorobenzene (e.g., 5.0 μL) as an internal standard for ¹⁹F quantification. This ensures the integration values are absolute and verifies pulse sequence fidelity[1].

-

Acquisition (¹⁹F): Acquire spectra using a 30° pulse angle, a relaxation delay (D1) of 5 seconds (critical for complete longitudinal relaxation of CF₃ nuclei), and 64 scans.

Protocol 2: LC-ESI-HRMS Analysis

-

Chromatography: Use a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 μm). Mobile phase A: 0.1% Formic acid in water. Mobile phase B: 0.1% Formic acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 5 minutes.

-

Ionization: Electrospray Ionization (ESI) in positive mode. Capillary voltage: 3.5 kV.

-

Self-Validation Step: Run a blank injection (methanol) immediately prior to the sample to rule out column carryover of the highly lipophilic pyrazole[2].

Protocol 3: FT-IR Spectroscopy (ATR Mode)

-

Background Collection: Collect a background spectrum of the clean, dry Attenuated Total Reflectance (ATR) diamond crystal (32 scans, 4 cm⁻¹ resolution).

-

Sample Application: Apply 1-2 drops of the liquid sample directly onto the crystal. Ensure full coverage without overflowing the active area.

-

Self-Validation Step: After acquisition, clean the crystal with isopropanol and run a secondary background check to ensure the strong C-F stretching bands (1120–1280 cm⁻¹) have been completely eliminated from the baseline.

References

-

PubChemLite | 1-cyclopentyl-3-(trifluoromethyl)pyrazole (C9H11F3N2) | 2

-

Sigma-Aldrich | 1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazole | 1469202-47-8 |

-

MDPI (Molecules) | Benchtop 19F Nuclear Magnetic Resonance (NMR) Spectroscopy-Optimized Knorr Pyrazole Synthesis of Celecoxib and Mavacoxib | 1

Sources

The Pyrazole Scaffold: A Technical Whitepaper on its Discovery, Synthesis, and Pharmaceutical Evolution

Executive Summary

The pyrazole ring—a five-membered heterocyclic system containing three carbon atoms and two adjacent nitrogen atoms—is a cornerstone of modern medicinal chemistry. Despite its ubiquity in contemporary drug discovery, its origins trace back to accidental 19th-century syntheses. This technical guide provides an in-depth analysis of the pyrazole scaffold, exploring its historical discovery, mechanistic synthesis pathways, and its transformative role in the development of highly selective cyclooxygenase-2 (COX-2) inhibitors.

The Dawn of Pyrazole Chemistry

The term "pyrazole" was officially coined in 1883 by the German chemist Ludwig Knorr[1]. During his attempts to synthesize quinoline derivatives as novel antipyretic agents, Knorr reacted phenylhydrazine with ethyl acetoacetate and inadvertently synthesized antipyrine (phenazone)[2]. This serendipitous event marked the discovery of the first pyrazole-based drug, which exhibited significant analgesic, antipyretic, and antirheumatic properties[2].

A few years later, in 1898, Hans von Pechmann achieved the first successful synthesis of the unsubstituted parent pyrazole ring by reacting diazomethane with acetylene gas[1].

Interestingly, while synthetic pyrazoles are abundant, they are exceptionally rare in nature. It was not until 1959 that the first naturally occurring pyrazole,[3], was isolated from the seeds of the watermelon (Citrullus vulgaris)[3][4].

Chemical Architecture and Mechanistic Foundations

The pyrazole molecule (C₃H₄N₂) is characterized by a planar, aromatic ring system. The presence of a pyridine-like nitrogen (which acts as a hydrogen-bond acceptor) and a pyrrole-like nitrogen (which acts as a hydrogen-bond donor) endows the molecule with unique tautomeric properties[3]. This amphoteric nature allows pyrazole derivatives to engage in diverse, high-affinity interactions with biological targets, making it a highly privileged and flexible pharmacophore in rational drug design[4].

Synthesis Strategies: The Knorr Pyrazole Protocol

The most fundamental and widely utilized method for constructing the pyrazole core is the Knorr Pyrazole Synthesis. This acid-catalyzed cyclocondensation reaction couples a 1,3-dicarbonyl compound with a hydrazine derivative to yield a substituted pyrazole[5].

Logical workflow of the Knorr Pyrazole Synthesis mechanism.

Experimental Protocol: Synthesis of Edaravone (5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)

This protocol outlines a self-validating system for synthesizing a model pyrazolone via the Knorr reaction, emphasizing the causality behind each methodological choice[5][6].

Step 1: Reagent Condensation

-

Action: In a round-bottom flask, combine 1.0 equivalent of ethyl acetoacetate with 1.0 equivalent of phenylhydrazine in an alcoholic solvent (e.g., 1-propanol).

-

Causality: Phenylhydrazine acts as a potent binucleophile. The primary amine selectively attacks the more electrophilic ketone carbonyl of the 1,3-dicarbonyl compound to form a hydrazone intermediate. Because this initial addition is highly exothermic, controlled addition is required[5][6].

Step 2: Acid Catalysis

-

Action: Add a catalytic amount (3-5 drops) of glacial acetic acid.

-

Causality: The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbon center. This significantly lowers the activation energy required for hydrazone formation[7].

Step 3: Thermal Cyclization

-

Action: Heat the reaction mixture under reflux (approx. 100°C) for 1 hour with continuous stirring.

-

Causality: Heating provides the thermodynamic drive for the secondary nitrogen of the hydrazone to undergo an intramolecular nucleophilic attack on the ester carbonyl. This cyclization is driven forward by the elimination of an ethanol molecule, yielding the stable pyrazolone ring[5][7].

Step 4: In-Process Validation (TLC)

-

Action: Perform Thin-Layer Chromatography (TLC) using a 30% ethyl acetate / 70% hexane mobile phase.

-

Causality: This self-validating step ensures the complete consumption of the starting ketoester. The reaction must only proceed to the isolation phase once the starting material spot disappears, confirming maximum conversion[7].

Step 5: Isolation and Crystallization

-

Action: Remove the flask from heat, allow it to cool slowly to room temperature, and then place it in an ice bath. Slowly add cold water while stirring vigorously.

-

Causality: Cooling and adding a highly polar anti-solvent (water) decreases the solubility of the amphoteric pyrazolone product, shifting the equilibrium to induce the precipitation of a crystalline solid[5][6][7].

Step 6: Final Validation

-

Action: Filter the product via a Büchner funnel, wash with cold solvent, and air dry. Determine the melting point.

-

Causality: Comparing the experimental melting point against literature values validates the structural identity and purity of the synthesized compound, completing the self-validating loop[7].

Pharmaceutical Evolution: The COX-2 Inhibitor Breakthrough

The pyrazole scaffold revolutionized the treatment of inflammation and pain through the discovery of selective cyclooxygenase-2 (COX-2) inhibitors. Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) non-selectively block both COX-1 (which maintains gastrointestinal mucosal integrity) and COX-2 (which drives inflammation)[8][9].

The structural elucidation of the COX enzymes revealed that the COX-2 active site contains a larger, more flexible hydrophobic side pocket compared to COX-1[10]. Medicinal chemists exploited this by designing diaryl-substituted pyrazoles, such as Celecoxib (Celebrex), which was launched in 1998[8]. The central pyrazole ring acts as a rigid scaffold that projects a sulfonamide-substituted aryl group directly into the COX-2 specific side pocket (forming a critical hydrogen bond with Arg513), achieving profound target selectivity[8][10].

Arachidonic acid cascade and targeted COX-2 inhibition by Celecoxib.

Quantitative Structure-Activity Relationship (QSAR) Data

The continuous optimization of the pyrazole core has yielded numerous highly potent COX-2 inhibitors. The table below summarizes the in vitro inhibitory concentrations (IC₅₀) of Celecoxib and recently developed pyrazole analogs, demonstrating the scaffold's capacity for extreme target selectivity.

| Compound | COX-2 IC₅₀ (μM) | Selectivity Index (COX-1/COX-2) | Reference |

| Celecoxib (Standard) | 0.052 – 0.091 | ~24.0 – 35.0 | [9][11] |

| PYZ21 | 0.080 | High | [11] |

| Compound 9 | 0.260 | 192.3 | [9] |

| Compound 1 | 0.310 | > 222.0 | [9] |

| PYZ20 | 0.330 | High | [11] |

Conclusion

From Ludwig Knorr's serendipitous synthesis of antipyrine to the rational, structure-based design of Celecoxib, the pyrazole ring has proven to be an indispensable structural motif. Its unique electronic properties, combined with highly efficient and scalable synthetic routes like the Knorr cyclocondensation, continue to enable the discovery of novel therapeutics across oncology, neurology, and immunology.

References

-

The Discovery and Enduring Legacy of Pyrazole Compounds: An In-Depth Technical Guide - Benchchem | 1

-

Knorr Pyrazole Synthesis: A Detailed Protocol for the Preparation of Substituted Pyrazoles - Benchchem |5

-

Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - ACS Omega | 11

-

Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications - IntechOpen | 3

-

Knorr Pyrazole Synthesis - Chem Help Asap |7

-

Design and Synthesis of Imidazopyrazolopyridines as Novel Selective COX-2 Inhibitors - MDPI | 10

-

Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia | 8

-

Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC / NIH | 9

-

Knorr Pyrazole Synthesis of Edaravone - The Royal Society of Chemistry | 6

-

SYNTHESIS OF SOME NOVEL QUINOLINE AND PYRAZOLONE DERIVATIVES VIA KNORR PYRAZOLE - TSI Journals | 2

-

Current status of pyrazole and its biological activities - PMC / NIH | 4

Sources

- 1. benchchem.com [benchchem.com]

- 2. tsijournals.com [tsijournals.com]

- 3. Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications | IntechOpen [intechopen.com]

- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. rsc.org [rsc.org]

- 7. chemhelpasap.com [chemhelpasap.com]

- 8. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]

- 9. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

The Strategic Integration of the Trifluoromethyl Group in Pyrazole Scaffolds: A Mechanistic and Synthetic Guide

Executive Summary

The pyrazole ring—a five-membered heterocycle containing two adjacent nitrogen atoms—is a foundational pharmacophore in modern drug discovery, exhibiting a broad spectrum of anti-inflammatory, antimicrobial, and antiparasitic activities[1]. However, the strategic addition of a trifluoromethyl ( −CF3 ) group fundamentally alters the physicochemical and biological landscape of this core[2]. As an Application Scientist, I approach the design of −CF3 pyrazoles not as a random screening exercise, but as a highly rational engineering process. This whitepaper dissects the causality behind the biological significance of trifluoromethylated pyrazoles, providing authoritative mechanistic insights and field-proven synthetic protocols for drug development professionals.

Physicochemical Causality: Why the −CF3 Group?

In medicinal chemistry, functional group additions must be strictly rationalized. The −CF3 group is not merely a steric placeholder; it is a profound modulator of molecular behavior that improves both pharmacodynamics and pharmacokinetics[3].

-

Electronegativity and Inductive Effects: Fluorine is the most electronegative element. The −CF3 group exerts a strong electron-withdrawing inductive ( −I ) effect. This pulls electron density away from the electron-rich pyrazole ring, significantly increasing the molecule's metabolic stability against oxidative degradation by liver Cytochrome P450 enzymes[3].

-

Lipophilicity (LogP) Enhancement: The integration of a −CF3 group dramatically increases the lipophilicity of the molecule. This enhances lipid solubility, which is critical for cell membrane permeability, oral bioavailability, and target tissue distribution (e.g., penetrating synovial fluid in arthritis treatments)[4].

-

Steric Volume and Bioisosterism: The van der Waals volume of the −CF3 group is roughly equivalent to an isopropyl group. This specific steric bulk allows it to act as a bioisostere that securely anchors into specific hydrophobic enzyme pockets, driving target selectivity[5].

Mechanistic Case Studies in Pharmacology

Celecoxib: Precision COX-2 Selectivity

Celecoxib is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits Cyclooxygenase-2 (COX-2) to manage pain and inflammation[6]. The causality of this selectivity lies directly in its 3-(trifluoromethyl)pyrazole core[7]. While COX-1 and COX-2 are nearly identical, COX-2 possesses a distinct, larger side pocket due to the substitution of Isoleucine (found in COX-1) with Valine at position 523[8]. The −CF3 group perfectly occupies this extra hydrophobic space, creating a steric and electrostatic interaction with residues like Arg513 that COX-1 simply cannot accommodate[4].

Mechanism of COX-2 inhibition via steric blockade by the trifluoromethyl pyrazole group.

Fipronil: GABA Receptor Antagonism

Fipronil is a broad-spectrum phenylpyrazole insecticide[9]. It features a −CF3 group on the phenyl ring and a trifluoromethylsulfinyl group on the pyrazole ring[10]. Fipronil disrupts the insect central nervous system by acting as a noncompetitive antagonist, blocking the ligand-gated ion channel of the GABAA receptor and glutamate-gated chloride (GluCl) channels[11]. The fluorinated groups enhance the binding affinity specifically for insect receptor complexes over mammalian ones, providing a critical margin of safety for humans and domestic animals[9].

Quantitative Impact of −CF3 Substitution

To illustrate the structural causality, the following table summarizes the generic pharmacological shifts observed when a −CF3 group is integrated into a standard pyrazole core.

| Parameter | Unsubstituted Pyrazole Core | Trifluoromethylated Pyrazole Core | Causality / Pharmacological Impact |

| Lipophilicity (LogP) | Lower (~1.5 - 2.0) | Higher (~3.0 - 4.0) | −CF3 enhances lipid solubility, improving membrane permeability and oral bioavailability[4]. |

| Metabolic Stability | Susceptible to oxidation | Highly resistant | Strong electron-withdrawing ( −I ) effect protects the heterocycle from CYP450 degradation[3]. |

| Target Selectivity | Broad/Non-specific | Highly specific (e.g., COX-2) | −CF3 provides precise steric bulk (bioisosteric to isopropyl) to fill hydrophobic pockets[12]. |

| Binding Affinity | Baseline | Enhanced | Fluorine atoms participate in multipolar interactions with target residues (e.g., Arg513)[12]. |

Experimental Workflows and Protocols

Knorr Pyrazole Synthesis of Celecoxib

Causality Note: The Knorr cyclocondensation is highly regioselective when properly optimized. The choice of solvent and pH directly dictates the equilibrium of the 1,3-dicarbonyl tautomer, which influences the reaction rate and minimizes the formation of unwanted regioisomers[7].

-

Reagent Preparation: Dissolve 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione (1 eq) and 4-sulfamoylphenylhydrazine hydrochloride (1.2 eq) in a polar solvent (e.g., DMF or Methanol)[7].

-

Acid Catalysis: Introduce aqueous hydrochloric acid (HCl) or trifluoroacetic acid (TFA) to maintain the reaction pH below 7.0[13]. Why? Acidic conditions protonate the carbonyl oxygen, accelerating the nucleophilic attack by the hydrazine to form the critical hydrazone intermediate[7].

-

Cyclization & Dehydration: Heat the reaction mixture to 60–70°C and stir for 4 hours. The intermediate undergoes a spontaneous 5-exo-trig cyclization, followed by dehydration to yield the 3-(trifluoromethyl)pyrazole core[7].

-

Isolation & Purification: Cool the mixture to 20–25°C. Induce precipitation by adding water, followed by an organic solvent such as toluene or isopropanol[13]. Filter the precipitate and recrystallize to isolate the pure active pharmaceutical ingredient (API)[13].

Step-by-step Knorr pyrazole synthesis workflow for trifluoromethylated derivatives.

In Vitro COX-2 Inhibition Assay

Causality Note: This self-validating system ensures that the observed reduction in inflammation markers is directly caused by the enzyme's steric blockade by the −CF3 group, rather than assay interference or non-specific binding[12].

-

Enzyme Activation: Pre-incubate recombinant human COX-2 enzyme with its cofactor, hematin, in a Tris-HCl buffer (pH 8.0) at 37°C for 15 minutes[12].

-

Inhibitor Dosing: Prepare serial dilutions of the synthesized −CF3 pyrazole compound in DMSO. Add to the enzyme mixture and incubate for 10 minutes to allow the −CF3 group to properly anchor into the Val523 binding pocket.

-

Reaction Initiation: Introduce arachidonic acid (the natural substrate) to the well to initiate catalysis.

-

Termination: After exactly 5 minutes, terminate the enzymatic conversion by adding stannous chloride ( SnCl2 ), which also reduces the unstable intermediate PGH2 to the more stable PGE2 .

-

Quantification & Validation: Measure PGE2 levels using a competitive Enzyme-Linked Immunosorbent Assay (ELISA). Calculate the IC50 using non-linear regression analysis. Validation Step: Always run a parallel assay using a known COX-2 selective inhibitor (e.g., commercial Celecoxib) as a positive control to validate the curve[12].

Sources

- 1. mdpi.com [mdpi.com]

- 2. Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions - RSC Advances (RSC Publishing) DOI:10.1039/D5RA07095C [pubs.rsc.org]

- 3. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. systems.uomisan.edu.iq [systems.uomisan.edu.iq]

- 5. Frontiers | Antiparasitic Behavior of Trifluoromethylated Pyrazole 2-Amino-1,3,4-thiadiazole Hybrids and Their Analogues: Synthesis and Structure-Activity Relationship [frontiersin.org]

- 6. Celecoxib | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Fipronil Technical Fact Sheet [npic.orst.edu]

- 10. Fipronil | C12H4Cl2F6N4OS | CID 3352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Fipronil - Wikipedia [en.wikipedia.org]

- 12. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. newdrugapprovals.org [newdrugapprovals.org]

Theoretical Profiling of 1-Cyclopentyl-3-(trifluoromethyl)pyrazole: A Computational Framework for Rational Drug Design

Executive Summary

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved therapeutics, particularly non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib[1]. The specific building block 1-Cyclopentyl-3-(trifluoromethyl)pyrazole (and its functionalized derivatives, such as its 4-boronic acid[2][3] or 4-bromo analogs[4]) represents a highly optimized pharmacophore. This technical whitepaper establishes a rigorous theoretical framework for profiling this compound using Density Functional Theory (DFT) and molecular docking. By understanding the quantum mechanical properties and binding causality of this scaffold, researchers can confidently predict its behavior before initiating costly wet-lab synthesis.

Pharmacophore Rationale: The Causality of Structural Choices

In rational drug design, every functional group must serve a specific pharmacokinetic or pharmacodynamic purpose. The 1-cyclopentyl-3-(trifluoromethyl)pyrazole scaffold is engineered for optimal target engagement and metabolic survival:

-

The Trifluoromethyl (-CF₃) Group: The incorporation of the -CF₃ moiety is a deliberate strategy to enhance metabolic stability[5]. Fluorine's high electronegativity and the strong C-F bond resist cytochrome P450-mediated oxidation. Furthermore, the -CF₃ group increases the overall lipophilicity of the molecule, improving cellular membrane permeability and occupying deep hydrophobic pockets in target proteins[6].

-

The Pyrazole Core: This five-membered, nitrogen-containing heterocycle is planar and electron-rich. It acts as a versatile hydrogen-bond donor and acceptor, allowing for highly specific directional interactions with polar amino acid residues within enzyme active sites (e.g., COX-2)[7].

-

The Cyclopentyl Substituent: Unlike rigid aromatic rings (like phenyl), the aliphatic cyclopentyl ring provides flexible steric bulk. It undergoes pseudorotation to optimally fill hydrophobic clefts via Van der Waals interactions, increasing binding entropy without introducing the toxicity risks sometimes associated with planar aromatic intercalation.

Quantum Mechanical Profiling (DFT)

To predict the reactivity and stability of 1-cyclopentyl-3-(trifluoromethyl)pyrazole, we employ Density Functional Theory (DFT).

Methodological Causality

We utilize the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set[8].

-

Why B3LYP? It provides an exceptional balance between computational cost and accuracy for organic molecules, accurately predicting vibrational frequencies and thermochemical parameters[9].

-

Why 6-311++G(d,p)? The inclusion of diffuse functions (++) is critical here. The highly electronegative fluorine atoms in the -CF₃ group possess expanded electron clouds; diffuse functions allow the model to accurately simulate these loosely held electrons. The polarization functions (d,p) ensure the correct tetrahedral geometry of the cyclopentyl ring and the planar geometry of the pyrazole.

Step-by-Step DFT Protocol

-

Ligand Construction: Build the 3D structure of 1-cyclopentyl-3-(trifluoromethyl)pyrazole using a molecular builder (e.g., GaussView).

-

Pre-Optimization: Perform a preliminary molecular mechanics clean-up using the MMFF94 force field to resolve severe steric clashes in the cyclopentyl ring.

-

DFT Execution: Submit the coordinates to Gaussian 16. Set the route section to #p opt freq b3lyp/6-311++g(d,p) pop=full.

-

Validation: Ensure the optimization has converged by checking that all four convergence criteria (Maximum Force, RMS Force, Maximum Displacement, RMS Displacement) are met. Verify that the frequency calculation yields zero imaginary frequencies, confirming the structure is a true local minimum.

-

Electronic Extraction: Extract the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies from the output file to calculate the energy gap (ΔE).

Target Engagement: Molecular Docking

To evaluate the biological potential of this scaffold, we simulate its binding to Cyclooxygenase-2 (COX-2), a classic target for pyrazole derivatives[7].

Methodological Causality

We utilize AutoDock Vina 1.2.0 [10][11]. Vina is chosen for its iterated local search global optimizer and its hybrid scoring function, which accurately accounts for the hydrophobic effects of the -CF₃ and cyclopentyl groups[12].

Step-by-Step Docking Protocol

-

Protein Preparation: Download the COX-2 crystal structure (e.g., PDB ID: 3LN1). Strip co-crystallized ligands and water molecules. Use AutoDockTools (MGLTools) to add polar hydrogens and assign Gasteiger charges. Save as a .pdbqt file.

-

Ligand Preparation: Convert the DFT-optimized Gaussian output of the pyrazole into a .pdbqt file. Ensure the bonds of the cyclopentyl ring and the C-N bond connecting it to the pyrazole are set as rotatable to allow induced fit.

-

Grid Box Definition: Center the grid box on the known COX-2 active site (Arg120, Tyr355, Val523). Set the dimensions to 30 × 30 × 30 Å with a spacing of 0.375 Å to encompass the entire binding pocket.

-

Execution: Run AutoDock Vina with an exhaustiveness of 16 to ensure thorough sampling of the cyclopentyl ring's conformational space.

-

Pose Analysis: Cluster the resulting poses. Select the lowest energy pose (highest binding affinity) that maintains the critical hydrogen bond between the pyrazole nitrogen and Arg120.

Quantitative Data Presentation

The theoretical calculations yield the following predictive metrics for the base scaffold. The large HOMO-LUMO gap indicates high chemical stability, while the docking score suggests strong spontaneous binding to the target.

Table 1: DFT Calculated Electronic Properties (B3LYP/6-311++G(d,p))

| Property | Calculated Value | Implication for Drug Design |

| HOMO Energy | -6.85 eV | Moderate electron-donating capacity (pyrazole core). |

| LUMO Energy | -1.42 eV | Resistance to nucleophilic attack. |

| Energy Gap (ΔE) | 5.43 eV | High kinetic stability and low chemical reactivity. |

| Dipole Moment | 3.68 Debye | Favorable aqueous solubility profile. |

| LogP (Calculated) | 3.15 | Optimal lipophilicity for oral bioavailability (Lipinski's Rule). |

Table 2: AutoDock Vina Binding Affinity (Target: COX-2)

| Ligand | Binding Affinity (kcal/mol) | Key Residue Interactions |

| 1-Cyclopentyl-3-(CF₃)pyrazole | -8.4 | Arg120 (H-bond), Val523 (Hydrophobic) |

| Celecoxib (Reference) | -9.2 | Arg120, His90, Val523 |

Visualizations

Computational workflow for DFT profiling and molecular docking.

Pharmacophore mapping of the pyrazole derivative to target receptor pockets.

References

-

Eberhardt, J., Santos-Martins, D., Tillack, A.F., & Forli, S. (2021). AutoDock Vina 1.2.0: New Docking Methods, Expanded Force Field, and Python Bindings. Journal of Chemical Information and Modeling.[Link][11]

-

Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461.[Link][13]

-

Hawash, M., et al. (2025). Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. BMC Chemistry, 19(1).[Link](Note: URL representative of PMC repository structure)[7]

-

Various Authors (2026). Copper-Mediated Late-Stage Radical Trifluoromethylation of Pyrazole-Type Scaffolds. ACS Omega.[Link][1]

-

Kumara, S., et al. (2015). Thermochemical Parameters by DFT/B3LYP with 6-311++G (d,p) basis set. ResearchGate.[Link](Note: URL representative of ResearchGate structure)[8]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 1-Cyclopentyl-3-(trifluoromethyl)pyrazole-4-boronic acid [cymitquimica.com]

- 3. 259209-22-8,2-Hydroxy-3-methylphenylboronic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. 4-Bromo-1-cyclopentyl-3-(trifluoromethyl)pyrazole | 1437794-36-9 | Splendid Lab | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. theory dft b3lyp: Topics by Science.gov [science.gov]

- 10. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]

- 11. chemrxiv.org [chemrxiv.org]

- 12. AutoDock | 2138 Publications | 10013 Citations | Top Authors | Related Topics [scispace.com]

- 13. GitHub - ccsb-scripps/AutoDock-Vina: AutoDock Vina · GitHub [github.com]

An In-Depth Technical Guide to the Safe Handling of 1-Cyclopentyl-3-(trifluoromethyl)pyrazole

Section 1: Introduction and Compound Profile

The pyrazole ring is a privileged scaffold in modern medicinal and agrochemical science, forming the core of numerous approved therapeutic agents and crop protection products.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding make it a versatile building block.[1] The introduction of a trifluoromethyl (CF₃) group onto this scaffold significantly modifies its physicochemical properties, often enhancing metabolic stability, lipophilicity, and target-binding affinity.[4][5] This has made trifluoromethyl-substituted pyrazoles, including 1-Cyclopentyl-3-(trifluoromethyl)pyrazole, compounds of significant interest for researchers in drug discovery and development.

This guide provides a comprehensive overview of the safety and handling protocols for 1-Cyclopentyl-3-(trifluoromethyl)pyrazole. As specific toxicological data for this exact molecule is not publicly available, this document employs a precautionary, "read-across" approach, deriving safety recommendations from the known hazards of structurally analogous compounds, particularly the 3-(trifluoromethyl)-1H-pyrazole core. This ensures a high margin of safety for all laboratory personnel.

Molecular Structure

The structure consists of a central pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms. It is substituted at the N1 position with a cyclopentyl group and at the C3 position with a trifluoromethyl group.

Caption: 2D Structure of 1-Cyclopentyl-3-(trifluoromethyl)pyrazole.

Compound Identification and Properties

| Property | Value | Source |

| IUPAC Name | 1-cyclopentyl-3-(trifluoromethyl)pyrazole | [6] |

| Molecular Formula | C₉H₁₁F₃N₂ | [6] |

| Molecular Weight | 204.19 g/mol | [6] |

| CAS Number | Not available | - |

| InChI | InChI=1S/C9H11F3N2/c10-9(11,12)8-5-6-14(13-8)7-3-1-2-4-7/h5-7H,1-4H2 | [6] |

| InChIKey | QEJYBYQGUSANCM-UHFFFAOYSA-N | [6] |

| SMILES | C1CCC(C1)N2C=CC(=N2)C(F)(F)F | [6] |

| Physical State | Solid (Predicted) | [7] |

| XlogP (Predicted) | 2.3 | [6] |

Section 2: Hazard Assessment and Toxicological Profile

A thorough review of safety literature reveals no specific toxicological studies for 1-Cyclopentyl-3-(trifluoromethyl)pyrazole. Therefore, a conservative hazard assessment is derived from Safety Data Sheets (SDS) of the parent scaffold, 3-(Trifluoromethyl)-1H-pyrazole, and other closely related analogs.

Inferred Health Hazards

Based on available data for analogous compounds, this substance should be treated as hazardous.[7] The primary anticipated health effects are:

| Hazard | GHS Category (Inferred) | Description | Authoritative Sources |

| Skin Irritation | Category 2 | Causes skin irritation upon direct contact. | [7][8][9][10] |

| Eye Irritation | Category 2 | Causes serious eye irritation. | [7][8][9][10] |

| Respiratory Irritation | Category 3 | May cause respiratory tract irritation if dust or vapor is inhaled. | [8][9][10] |

| Acute Toxicity (Oral) | Category 4 (Potential) | May be harmful if swallowed. | [8][10][11] |

| Acute Toxicity (Inhalation) | Potential | May be harmful if inhaled. | [8][11] |

| Acute Toxicity (Dermal) | Potential | May be harmful if absorbed through the skin. | [8] |

The trifluoromethyl group is known to increase the lipophilicity of molecules, which can potentially enhance absorption through the skin and influence biological activity.[4][5]

Hazardous Combustion and Decomposition

In the event of a fire, thermal decomposition may occur. Like other nitrogen- and fluorine-containing organic compounds, hazardous combustion products are expected. Personnel must be aware of the potential for the release of:

The formation of hydrogen fluoride is a significant concern, as it is highly toxic and corrosive.

Chemical Reactivity and Incompatibilities

The compound is expected to be stable under normal laboratory temperatures and pressures.[8] However, it should be stored away from and not mixed with:

Section 3: Exposure Controls and Personal Protective Equipment (PPE)

Effective control of exposure is paramount. A combination of engineering controls and appropriate PPE is required.

Engineering Controls

-

Primary Control: All handling of 1-Cyclopentyl-3-(trifluoromethyl)pyrazole, including weighing, transfers, and preparation of solutions, must be conducted within a properly functioning and certified chemical fume hood.[8][11]

-

Ventilation: Use adequate general laboratory ventilation to keep airborne concentrations low.[8]

-

Safety Stations: An eyewash facility and a safety shower must be readily accessible and in close proximity to the workstation.[7][8][11]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent skin, eye, and respiratory exposure.

| Protection Type | Specification | Rationale and Best Practices |

| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene). | Prevents skin irritation and potential dermal absorption.[8] Always check the glove manufacturer's specifications for chemical compatibility and breakthrough time. Dispose of gloves immediately after handling or if contamination is suspected. |

| Eye/Face Protection | Chemical safety goggles meeting OSHA 29 CFR 1910.133 or European Standard EN166 regulations. A face shield should be worn over goggles for splash hazards. | Protects against splashes and airborne dust, preventing serious eye irritation.[7] |

| Skin & Body Protection | Laboratory coat, long pants, and fully enclosed, closed-toe shoes. | Prevents accidental skin contact.[8] Do not wear shorts or sandals in the laboratory. |

| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter (e.g., N95, P100). | Required if there is a risk of generating dust or aerosols and work cannot be contained within a fume hood. Follow OSHA respirator regulations (29 CFR 1910.134).[7][8] |

Hygiene Practices

-

Wash hands and any exposed skin thoroughly with soap and water after handling and before leaving the laboratory.[11]

-

Do not eat, drink, or smoke in areas where this chemical is handled or stored.[12]

-

Remove contaminated clothing promptly and wash it before reuse.[11]

Section 4: Safe Handling and Storage Protocols

Adherence to a systematic workflow minimizes the risk of exposure and contamination.

Safe Handling Workflow

Caption: Standard workflow for handling 1-Cyclopentyl-3-(trifluoromethyl)pyrazole.

Step-by-Step Handling Methodology

-

Preparation: Before handling, ensure the chemical fume hood is operational. Assemble all necessary equipment, including a spill kit. Don all required PPE as specified in Section 3.2.

-

Aliquotting: When weighing the solid material, use a spatula and perform the task carefully to minimize the generation of airborne dust.

-

Transfers: Conduct all transfers of the solid or its solutions within the fume hood.

-

Housekeeping: Clean up any minor spills immediately according to the procedure in Section 5.2. Keep containers tightly closed when not in use.[11][13]

Storage Requirements

-

Conditions: Store in a cool, dry, and well-ventilated place.[8][11][13]

-

Container: Keep the container tightly closed to prevent moisture ingress and contamination.[8][13]

-

Separation: Store away from incompatible materials, particularly strong oxidizing agents and acid chlorides.[7][13]

Section 5: Emergency and First Aid Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

First Aid Measures for Exposure

| Exposure Route | Immediate Action |

| Inhalation | Move the person to fresh air immediately. If breathing is difficult, give oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[8][11] |

| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. Seek medical attention if irritation develops or persists.[8][11] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][8] |

| Ingestion | Do not induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8][11] |

Note to Physician: Treat symptomatically and supportively. The toxicological properties have not been fully investigated.[8][11]

Spill and Leak Response

-

Action: Evacuate non-essential personnel from the area.

-

Containment: For small spills, use proper PPE and sweep or vacuum up the material. Avoid generating dust.[7][8] Place the collected material into a suitable, labeled, and sealed container for disposal.[7]

-

Ventilation: Ensure the area is well-ventilated.

Fire-Fighting Measures

-

Extinguishing Media: Use water spray, dry chemical powder, carbon dioxide, or chemical foam.[8]

-

Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH-approved (or equivalent), and full protective gear.[7][8] This is critical due to the risk of releasing highly toxic hydrogen fluoride gas.[7]

Section 6: Disposal Considerations

All waste materials must be handled as hazardous waste.

-

Chemical Waste: Dispose of the chemical and any contaminated materials through a licensed professional waste disposal service.[10]

-

Regulatory Compliance: Disposal must be in full accordance with all applicable federal, state, and local environmental regulations.[10]

-

Contaminated Packaging: Dispose of contaminated containers as unused product. Do not reuse empty containers.[10]

Section 7: Conclusion

1-Cyclopentyl-3-(trifluoromethyl)pyrazole is a valuable research compound whose full toxicological profile is yet to be determined. The presence of the trifluoromethylpyrazole core necessitates that it be handled with significant caution. Based on a read-across analysis of structurally related chemicals, it should be treated as a substance that is irritating to the skin, eyes, and respiratory system, and is potentially harmful via multiple routes of exposure. Strict adherence to the engineering controls, personal protective equipment protocols, and handling procedures outlined in this guide is essential for ensuring the safety of all laboratory personnel. The precautionary principle must always be applied when working with this and other novel chemical entities.

References

- Vulcanchem. 1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-amine.

- Cole-Parmer. Material Safety Data Sheet - 3-(Trifluoromethyl)-1H-pyrazole, 97%. (2005).

- Cole-Parmer. Material Safety Data Sheet. (2005).

- Fisher Scientific. SAFETY DATA SHEET - 3-Trifluoromethyl-1H-pyrazole. (2025).

- The Crucial Role of Trifluoromethyl Pyrazoles in Agrochemical Innovation. (2026).

- Handling and Storage.

- Sigma-Aldrich. SAFETY DATA SHEET - Pyrazole. (2026).

- PubChemLite. 1-cyclopentyl-3-(trifluoromethyl)pyrazole.

- Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. (2025). PMC.

- Thermo Fisher Scientific. SAFETY DATA SHEET. (2025).

- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.

- Benchchem. Technical Support Center: Synthesis of Trifluoromethylated Pyrazoles.

- The rat acute oral toxicity of trifluoromethyl compounds (TFMs): a computational toxicology study combining the 2D-QSTR, read-across and consensus modeling methods. (2024). ResearchGate.

- PubChem. 1-Cyclopentyl-3-methyl-1H-pyrazol-5-amine.

- Synthesis of Drug‐like Fully Substituted 3‐Trifluoromethyl Pyrazoles. ResearchGate.

- Angene Chemical. Safety Data Sheet. (2021).

- 1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-amine - C9H12F3N3 | CSSS00010068711.

- One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene. PMC.

- Organic Chemistry Portal. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins.

- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.

- Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. (2022). ACS Publications.

- National Toxicology Program - NIH. Abstract for TOX-96. (2026).

- Tokyo Chemical Industry. SAFETY DATA SHEET. (2025).

- Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PMC.

- MDPI. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023).

- Current status of pyrazole and its biological activities. PMC.

- Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. (2022). PMC.

- MDPI. On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles from Trichloromethylated Diarylnitropyrazolines. (2025).

Sources

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-amine (1174834-97-9) for sale [vulcanchem.com]

- 5. nbinno.com [nbinno.com]

- 6. PubChemLite - 1-cyclopentyl-3-(trifluoromethyl)pyrazole (C9H11F3N2) [pubchemlite.lcsb.uni.lu]

- 7. fishersci.com [fishersci.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. angenechemical.com [angenechemical.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. imligroup.com [imligroup.com]

Application Note: Synthesis and Derivatization Protocols for 1-Cyclopentyl-3-(trifluoromethyl)pyrazole

Executive Summary & Pharmacological Relevance

1-Cyclopentyl-3-(trifluoromethyl)pyrazole is a highly privileged structural motif in modern drug discovery. The incorporation of a cyclopentyl ring enhances the lipophilic efficiency (LipE) and membrane permeability of the parent pyrazole, while the strongly electron-withdrawing trifluoromethyl (-CF₃) group improves metabolic stability by blocking cytochrome P450-mediated oxidation[1]. This specific scaffold serves as a critical building block in the development of pan-JNK inhibitors for neurodegenerative disorders like Huntington's disease[1], fungal-selective Hsp90 inhibitors[2], and FFA4/GPR120 receptor agonists for metabolic diseases[3].

Mechanistic Insights & Route Selection

The construction of the 1-cyclopentyl-3-(trifluoromethyl)pyrazole core typically proceeds via one of two primary synthetic strategies. Understanding the causality behind the reaction mechanics is critical for selecting the appropriate route for scale-up.

-